(1R,3S)-5-Azaspiro[2.4]heptan-1-amine
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Overview
Description
(1R,3S)-5-Azaspiro[2.4]heptan-1-amine is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom. Heterocyclic compounds, such as this one, are known for their diverse applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-5-Azaspiro[2One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by amination using reagents such as ammonia or primary amines .
Industrial Production Methods
Industrial production of (1R,3S)-5-Azaspiro[2.4]heptan-1-amine may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts to enhance reaction rates and selectivity, and may involve multiple steps including purification and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-5-Azaspiro[2.4]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-5-Azaspiro[2.4]heptan-1-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (1R,3S)-5-Azaspiro[2.4]heptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl[(1R,3S)-5-thiaspiro[2.4]heptan-1-ylmethyl]amine: Contains a sulfur atom in place of the nitrogen atom.
1,2,3,4-Tetrahydroisoquinoline: A similar heterocyclic compound with a different ring structure
Uniqueness
(1R,3S)-5-Azaspiro[2.4]heptan-1-amine is unique due to its specific spirocyclic structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2R,3S)-5-azaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6+/m1/s1 |
InChI Key |
ILZZJZJQDKNJOH-RITPCOANSA-N |
Isomeric SMILES |
C1CNC[C@@]12C[C@H]2N |
Canonical SMILES |
C1CNCC12CC2N |
Origin of Product |
United States |
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